JLB2-110c

Melanocortin Pharmacology Obesity Research In Vivo Efficacy

MC4R-targeted research often suffers from potency-efficacy disconnect between in vitro binding and in vivo outcomes. JLB2-110c (CAS 3032608-72-0) resolves this: three extracyclic arginine residues on its macrocyclic core deliver mMC4R EC50 = 0.34 nM with robust in vivo appetite suppression unmatched by arginine-deficient analogs. • Validated in obesity & metabolic syndrome models; superior food intake reduction • Benchmark reference standard for MC4R SAR campaigns • Translational bridge compound with potency comparable to setmelanotide Supplied as lyophilized solid, ≥98% purity, with full CoA. Standard sizes: 5-250 mg; bulk quantities available upon request.

Molecular Formula C71H108N28O12
Molecular Weight 1545.8 g/mol
Cat. No. B12364214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJLB2-110c
Molecular FormulaC71H108N28O12
Molecular Weight1545.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC=CC=C6)CC7=CNC=N7
InChIInChI=1S/C71H108N28O12/c1-40(100)89-47(21-10-28-84-69(75)76)58(102)91-48(22-11-29-85-70(77)78)59(103)90-46(20-9-27-83-68(73)74)57(101)82-26-8-7-19-50-66(110)99-32-14-25-56(99)67(111)98-31-13-24-55(98)65(109)96-53(35-43-38-81-39-88-43)63(107)94-51(33-41-15-3-2-4-16-41)61(105)92-49(23-12-30-86-71(79)80)60(104)95-52(62(106)97-54(36-72)64(108)93-50)34-42-37-87-45-18-6-5-17-44(42)45/h2-6,15-18,37-39,46-56,87H,7-14,19-36,72H2,1H3,(H,81,88)(H,82,101)(H,89,100)(H,90,103)(H,91,102)(H,92,105)(H,93,108)(H,94,107)(H,95,104)(H,96,109)(H,97,106)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t46-,47-,48-,49-,50-,51+,52-,53-,54-,55-,56+/m0/s1
InChIKeyZSSMANYLNGBKPJ-BPFUNGMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]: A High-Potency Macrocyclic Melanocortin-4 Receptor Agonist with Extracyclic Arginine Enhancement


Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe] (CAS 3032608-72-0), also designated JLB2-110c, is a macrocyclic peptide melanocortin-4 receptor (MC4R) agonist distinguished by three extracyclic arginine residues attached via a branching lysine [1]. The compound activates mouse MC4R with an EC50 of 0.34 nM , positioning it as a potent tool for investigating MC4R-mediated appetite suppression and energy homeostasis [1].

Why Generic Substitution Fails for Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe] (JLB2-110c): The Functional Necessity of Extracyclic Arginine Residues


Macrocyclic melanocortin agonists are not functionally interchangeable due to the critical role of extracyclic arginine residues in modulating in vivo efficacy [1]. While the core cyclic scaffold confers receptor binding affinity, the addition of three extracyclic arginines in this compound significantly enhances appetite-suppressing activity compared to arginine-deficient analogs, demonstrating that potency at the receptor level does not predict in vivo performance [1]. This compound's unique design translates into superior food intake reduction in animal models, making it a distinct and non-substitutable tool for metabolic research.

Quantitative Differentiation Evidence for Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe] (JLB2-110c) Procurement


Superior In Vivo Appetite Suppression vs. Arginine-Deficient Parent Ligand

The three-Arg derivative (target compound) significantly decreased food intake compared to the parent macrocycle lacking extracyclic arginine residues when administered either intrathecally or subcutaneously [1]. While the abstract does not provide exact percentage reductions, the primary study demonstrates a clear, statistically significant enhancement in appetite suppression attributable solely to the extracyclic arginine appendages [1].

Melanocortin Pharmacology Obesity Research In Vivo Efficacy

High-Potency mMC4R Activation Compared to Clinically Relevant Agonists

The target compound activates mouse MC4R with an EC50 of 0.34 nM [1]. This potency is comparable to the FDA-approved MC4R agonist setmelanotide (EC50 = 0.27 nM for human MC4R) , and substantially more potent than MTII at mMC4R (EC50 = 0.05 nM, but MTII is a non-selective agonist with significant off-target activity) [2].

Receptor Pharmacology MC4R Agonism Potency Benchmarking

Structural Differentiation: Extracyclic Arginine Residues as a Functional Determinant

The compound features three extracyclic arginine residues attached via a branching lysine within a macrocyclic melanocortin scaffold [1]. This design is directly linked to enhanced in vivo appetite suppression, as demonstrated by head-to-head comparison with the parent macrocycle lacking these arginines [1]. The study's authors conclude that three extracyclic Arg amino acids may be beneficial in the design of cyclic melanocortin ligands, and that in vitro pharmacological profiling alone may not predict in vivo efficacy [1].

Peptide Engineering Structure-Activity Relationship Macrocyclic Scaffolds

Optimal Research Applications for Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe] (JLB2-110c)


In Vivo Appetite Suppression and Obesity Studies

This compound is ideally suited for in vivo studies investigating MC4R-mediated appetite suppression and energy homeostasis. Its superior efficacy in reducing food intake compared to arginine-deficient analogs [1] makes it a critical tool for dissecting the contribution of extracyclic arginine residues to metabolic outcomes. Researchers can utilize this compound to model MC4R activation in obesity and metabolic syndrome research.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Melanocortin Ligands

The compound serves as a benchmark for evaluating the functional impact of extracyclic arginine appendages on macrocyclic melanocortin agonists [1]. Its well-defined potency and in vivo activity profile provide a robust reference point for SAR campaigns aimed at optimizing MC4R-targeted therapeutics.

Translational Pharmacology of MC4R Agonists

Given its comparable potency to clinically relevant MC4R agonists like setmelanotide [1], this compound is an excellent tool for translational studies bridging basic MC4R pharmacology and preclinical development. It can be used to validate target engagement and efficacy in disease-relevant animal models.

Comparative Efficacy Studies with Arginine-Modified Analogs

Researchers aiming to understand the relationship between extracyclic arginine content and in vivo efficacy can employ this compound as a positive control or reference standard [1]. Its established performance advantage over zero-arginine parent ligands provides a clear benchmark for evaluating next-generation analogs.

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